Methyl 2-aminocycloheptane-1-carboxylate
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Overview
Description
Methyl 2-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cycloheptane, featuring an amino group and a carboxylate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-aminocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-aminocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminocyclohexane-1-carboxylate
- Methyl 2-aminocyclopentane-1-carboxylate
- Methyl 2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl 2-aminocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- or eight-membered counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-aminocycloheptane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
NLTUVNXVLWWVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCC1N |
Origin of Product |
United States |
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